(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3OS/c18-14-4-2-1-3-13(14)17(22)21-9-7-12(8-10-21)16-20-19-15(23-16)11-5-6-11/h1-4,11-12H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGFCWTNLZYSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of cyclopropyl isothiocyanate with hydrazine hydrate. This reaction proceeds under acidic conditions (hydrochloric acid, 70–80°C) to yield 5-cyclopropyl-1,3,4-thiadiazol-2-amine. The mechanism involves nucleophilic attack by hydrazine on the isothiocyanate, followed by cyclization and sulfur incorporation.
Table 1: Reaction Conditions for Thiadiazole Synthesis
| Parameter | Value |
|---|---|
| Reagents | Cyclopropyl isothiocyanate, Hydrazine hydrate |
| Catalyst | Hydrochloric acid (10% v/v) |
| Temperature | 70–80°C |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Piperidine Intermediate Coupling
The thiadiazole intermediate is coupled with 4-piperidinemethanol using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (0–5°C). This step introduces the piperidine moiety, critical for enhancing solubility and binding affinity.
Table 2: Piperidine Coupling Optimization
| Variable | Optimal Condition |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 0–5°C |
| Coupling Agent | Diethyl azodicarboxylate |
| Reaction Time | 12 hours |
| Purification | Column chromatography (SiO₂, ethyl acetate/hexane 3:7) |
Acylation with 2-Fluorobenzoyl Chloride
The piperidine-thiadiazole intermediate undergoes acylation with 2-fluorobenzoyl chloride in dichloromethane, catalyzed by N,N-diisopropylethylamine. This step attaches the fluorophenyl group, which improves metabolic stability and target engagement.
Table 3: Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | 2-Fluorobenzoyl chloride |
| Base | N,N-Diisopropylethylamine |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Yield | 85–90% |
Reaction Optimization and Mechanistic Insights
Temperature and Solvent Effects
Lower temperatures (0–5°C) during piperidine coupling minimize side reactions such as N-oxide formation. Polar aprotic solvents like dimethylformamide increase acylation efficiency but reduce selectivity due to solvolysis.
Catalytic Systems
Alternative catalysts, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU), improve coupling yields (up to 92%) but require anhydrous conditions.
Analytical Characterization
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.75 (m, 2H, Ar-H), 7.45–7.38 (m, 1H, Ar-H), 4.12–3.98 (m, 2H, piperidine-CH₂), 2.91–2.75 (m, 4H, piperidine-NCH₂), 1.98–1.82 (m, 1H, cyclopropyl-CH).
- ¹³C NMR: δ 169.8 (C=O), 162.5 (C-F), 155.2 (thiadiazole-C), 132.4–114.7 (Ar-C).
Infrared Spectroscopy (IR):
High-Performance Liquid Chromatography (HPLC):
- Purity >98% (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Industrial Scale-Up Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry reduces reaction times by 40% and improves yield consistency. For example, thiadiazole cyclization achieves 75% yield in 2 hours under continuous flow.
Green Chemistry Metrics
- E-factor: 8.2 (solvent recovery reduces waste by 30%).
- Process Mass Intensity: 12.5 kg/kg (optimized via solvent recycling).
Chemical Reactions Analysis
Types of Reactions
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in oncology and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The piperidine ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.
Fluorophenyl derivatives: Commonly used in medicinal chemistry for their enhanced biological activity and metabolic stability.
Uniqueness
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is unique due to its combination of a thiadiazole ring, a piperidine ring, and a fluorophenyl group. This unique structure imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
Biological Activity
(4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring , a piperidine ring , and a fluorophenyl group . Its unique structure suggests various pharmacological applications due to the presence of functional groups that can interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 209.31 g/mol |
| Boiling Point | 374.4 ± 31.0 °C (Predicted) |
| Density | 1.226 ± 0.06 g/cm³ (Predicted) |
| pKa | 9.65 ± 0.10 (Predicted) |
Biological Activity
The biological activity of this compound has been evaluated through various studies, indicating its potential in multiple therapeutic areas:
1. Antimicrobial Activity:
Research has shown that thiadiazole derivatives possess significant antimicrobial properties. For instance, derivatives similar to the compound under discussion have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus haemolyticus .
2. Anticancer Properties:
Recent studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For example, compounds structurally related to (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone exhibited selective toxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with IC values indicating potent activity . The mechanism of action appears to involve cell cycle arrest and increased apoptosis markers such as the Bax/Bcl-2 ratio.
3. Anti-inflammatory Effects:
Thiadiazole derivatives have also been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Synthesis Methods
The synthesis of (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone typically involves several steps:
- Formation of the Thiadiazole Ring: This is achieved through the reaction of cyclopropyl isothiocyanate with hydrazine hydrate.
- Piperidine Formation: The resulting thiadiazole is then reacted with piperidine.
- Final Coupling: The final step involves reacting with 2-fluorobenzoyl chloride under controlled conditions to yield the target compound .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of various thiadiazole derivatives, it was found that compounds with similar structural features to (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone showed significant cytotoxicity against MCF-7 and HepG2 cell lines. The study utilized MTT assays to determine IC values and assessed the mechanism of action through flow cytometry .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that compounds closely related to the target molecule exhibited good activity against both Gram-positive and Gram-negative bacteria. The results were supported by docking studies that indicated strong binding interactions with bacterial proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves sequential coupling of a piperidine derivative with a cyclopropyl-substituted thiadiazole and a 2-fluorophenyl carbonyl group. Key steps include:
- Acylation : Reacting piperidine with a fluorophenyl carbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the methanone backbone .
- Cyclocondensation : Introducing the thiadiazole moiety via a cyclization reaction with thiourea derivatives, requiring precise temperature control (70–90°C) and catalysts like HCl or H2SO4 to drive the reaction .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) to isolate the product .
- Analytical Confirmation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : <sup>1</sup>H NMR (CDCl3) should show distinct signals for the cyclopropyl group (δ 1.2–1.5 ppm, multiplet), thiadiazole protons (δ 8.2–8.5 ppm), and fluorophenyl aromatic protons (δ 7.1–7.4 ppm) .
- IR : Confirm carbonyl stretch (C=O) at ~1680 cm<sup>−1</sup> and thiadiazole ring vibrations at ~1450 cm<sup>−1</sup> .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z corresponding to the molecular formula C18H17FN3OS (calculated [M+H]<sup>+</sup>: 342.08) .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole or fluorophenyl groups) influence bioactivity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study:
- Synthetic Variations : Replace the cyclopropyl group with ethyl, isopropyl, or aromatic substituents and compare activity .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with targets like DNA gyrase or tubulin .
- Data Analysis : Correlate logP values (calculated via ChemDraw) with cytotoxicity profiles to optimize lipophilicity .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Standardize Assays : Ensure consistent cell lines (e.g., ATCC-certified), culture conditions, and compound solubilization (DMSO concentration ≤0.1%) .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-specific variations .
- Mechanistic Follow-Up : Validate target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer :
- ADME Prediction : Use SwissADME to estimate permeability (Caco-2 model), cytochrome P450 interactions, and bioavailability .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity, followed by in vitro Ames test validation .
- Metabolite Identification : Simulate Phase I/II metabolism (CYP3A4/UGT isoforms) using Schrödinger’s MetaSite .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
